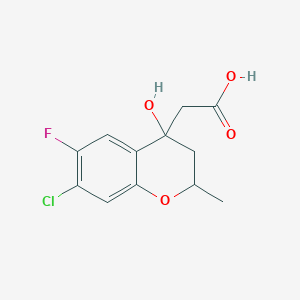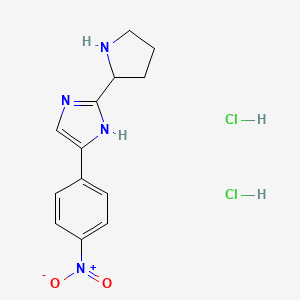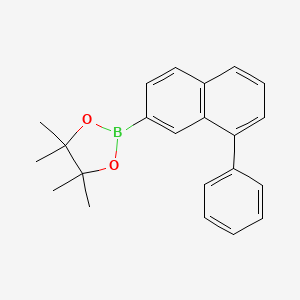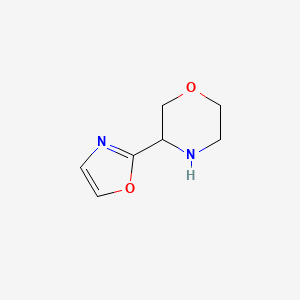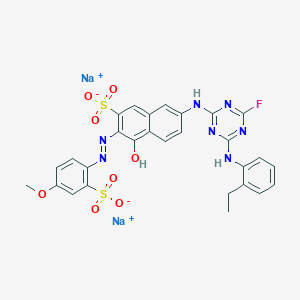
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-su lphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) is a complex organic compound with a molecular formula of C28H22FN7Na2O8S2. It is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the azo compound, followed by the introduction of the triazinyl and sulphonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. The final product is purified using techniques such as crystallization, filtration, and drying to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Other azo compounds with similar structural features
Uniqueness
The uniqueness of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and stability are required.
Propiedades
Fórmula molecular |
C28H22FN7Na2O8S2 |
|---|---|
Peso molecular |
713.6 g/mol |
Nombre IUPAC |
disodium;7-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN7O8S2.2Na/c1-3-15-6-4-5-7-20(15)31-28-33-26(29)32-27(34-28)30-17-8-10-19-16(12-17)13-23(46(41,42)43)24(25(19)37)36-35-21-11-9-18(44-2)14-22(21)45(38,39)40;;/h4-14,37H,3H2,1-2H3,(H,38,39,40)(H,41,42,43)(H2,30,31,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
FOLAKFMKUJRWKV-UHFFFAOYSA-L |
SMILES canónico |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





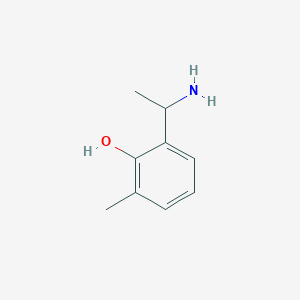

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
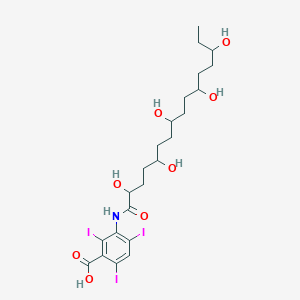


![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
